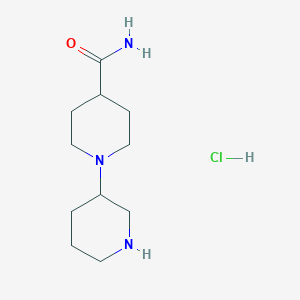

1,3'-Bipiperidine-4-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

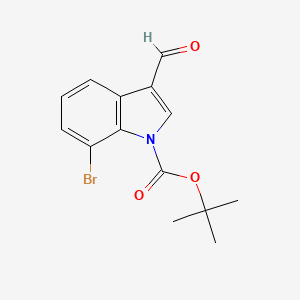

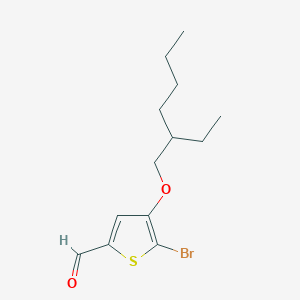

“1,3’-Bipiperidine-4-carboxamide hydrochloride” is a chemical compound with the molecular formula C11H22ClN3O . It is a derivative of piperidine .

Molecular Structure Analysis

The molecular structure of “1,3’-Bipiperidine-4-carboxamide hydrochloride” consists of a bipiperidine moiety attached to a carboxamide group . The average mass of the molecule is 247.765 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3’-Bipiperidine-4-carboxamide hydrochloride” include a molecular weight of 247.76 g/mol. It’s also mentioned that the compound is hygroscopic .Applications De Recherche Scientifique

Bismuth-Catalyzed Hydroamination

Bismuth-catalyzed hydroamination using 1,3'-Bipiperidine-4-carboxamide hydrochloride and similar compounds has been studied, demonstrating the potential of these chemicals in catalysis and synthetic chemistry. Specifically, a Bi(OTf)3/Cu(CH3CN)4PF6 system promoted intermolecular hydroamination of 1,3-dienes with various carbamates, sulfonamides, and carboxamides to afford allylic amines with good yields. This system presents a new entry into intermolecular hydroamination catalysis, indicating the role of 1,3'-Bipiperidine-4-carboxamide hydrochloride in this context (Qin et al., 2006).

Neurokinin-1 Receptor Antagonists

Compounds structurally related to 1,3'-Bipiperidine-4-carboxamide hydrochloride, specifically 3-phenylpiperidine-4-carboxamide derivatives, have been synthesized and evaluated as neurokinin-1 receptor antagonists. These compounds, generated by hybridizing the substructures from two types of tachykinin NK(1) receptor antagonists, exhibited high metabolic stability, efficacy in animal models, and good pharmacokinetic profiles across species. This research underscores the pharmaceutical potential of compounds structurally akin to 1,3'-Bipiperidine-4-carboxamide hydrochloride (Shirai et al., 2012).

Dual Serotonin and Norepinephrine Reuptake Inhibitors

Another research area involves the design and synthesis of compounds like 4-benzylpiperidine carboxamides, structurally similar to 1,3'-Bipiperidine-4-carboxamide hydrochloride, to test for dual (serotonin and norepinephrine) reuptake inhibition. These compounds have been compared with standard drugs like venlafaxine HCl, showing significant dual reuptake inhibition, which is critical for the treatment of certain psychiatric disorders (Paudel et al., 2015).

Novel Inhibitors of Poly(ADP-Ribose) Polymerase (PARP)

1,3'-Bipiperidine-4-carboxamide hydrochloride and similar compounds have been instrumental in the development of novel inhibitors of poly(ADP-ribose) polymerase (PARP), a key target in cancer therapy. A specific study focused on the synthesis of novel inhibitors using a 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold, leading to the identification of lead compounds with favorable ADME characteristics and advantages over existing drugs in terms of molecular weight, hydrophilicity, and stability (Safrygin et al., 2021).

Propriétés

IUPAC Name |

1-piperidin-3-ylpiperidine-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O.ClH/c12-11(15)9-3-6-14(7-4-9)10-2-1-5-13-8-10;/h9-10,13H,1-8H2,(H2,12,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBUSFOLOIEVJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CCC(CC2)C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3'-Bipiperidine-4-carboxamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide](/img/structure/B1383978.png)

![Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B1383991.png)

![(3S)-3-Acetamido-4-[[(2S)-1-[[1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1383992.png)